Dextrine

Vue d'ensemble

Description

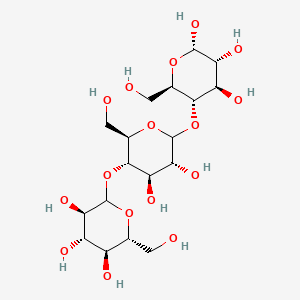

Dextrins are a group of low-molecular-weight carbohydrates produced by the hydrolysis of starch and glycogen . They are mixtures of polymers of D-glucose units linked by α- (1→4) or α- (1→6) glycosidic bonds . Dextrins are used chiefly as adhesives and as sizing agents for textiles and paper .

Synthesis Analysis

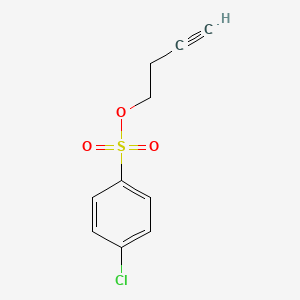

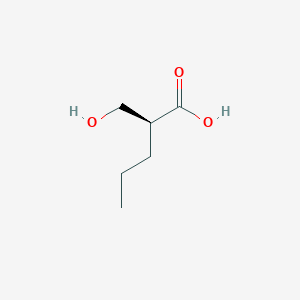

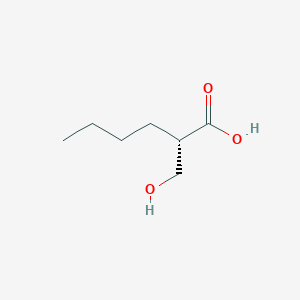

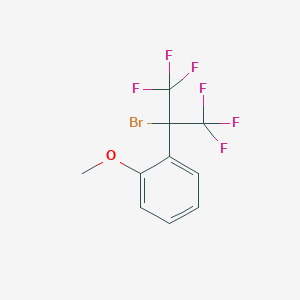

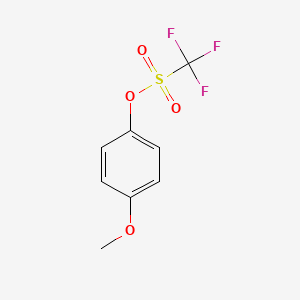

Dextrins can be produced from starch using enzymes like amylases, as during digestion in the human body and during malting and mashing in beer brewing . A series of fully-acylated dextrin esters with varying side-chain lengths were synthesized by heterogeneous esterification using trifluoroacetic anhydride/carboxylic acid .Molecular Structure Analysis

Dextrin is composed of a linear chain of D-glucoses linked by α-(1→6) bonds, with possible branches of D-glucoses linked by α-(1→4), α-(1→3), or α-(1→2) bonds . Dextrin is an α-D-1,6-glucose-linked glucan with side-chains 1-3 linked to the backbone units of the Dextrin biopolymer .Chemical Reactions Analysis

The thermal stability of dextrin was enhanced by esterification, presenting ca. 40–60 °C higher decomposition temperatures than that of neat-dextrin . During the heating process, the starches within the food are broken down into sugars called dextrin .Physical and Chemical Properties Analysis

Dextrins are white, yellow, or brown powders that are partially or fully water-soluble, yielding optically active solutions of low viscosity . They have a molecular formula of C18H32O16 and a molar mass that is variable .Applications De Recherche Scientifique

Excipient pharmaceutique

La dextrine est largement utilisée dans l'industrie pharmaceutique comme excipient. Elle sert d'agent de suspension, de liant pour comprimés et de diluant pour les comprimés et les capsules. Sa biocompatibilité la rend idéale pour le développement de vecteurs de médicaments .

Formes galéniques buccales à désintégration rapide

La this compound β-limite est utilisée comme excipient formant une matrice pour les formes galéniques buccales qui nécessitent une désintégration rapide. Sa dégradation par les α-amylases en maltose et en isomaltose améliore sa convenance comme vecteur de médicaments .

Pansements chirurgicaux

Dans les applications médicales, la this compound agit comme liant et durcisseur pour les pansements chirurgicaux, contribuant à leur intégrité structurelle et à leur fonctionnalité .

Applications de la cyclothis compound

Les cyclodextrines, dérivées de la this compound, trouvent de nombreuses applications en chimie, biologie, biochimie, sciences de la santé, cosmétologie et agriculture en raison de leur capacité à former des complexes d'inclusion avec diverses substances .

Effets prébiotiques

La this compound résistante s'est avérée prometteuse comme prébiotique, améliorant la résistance à l'insuline et l'inflammation chez les patients atteints de diabète de type 2, ce qui indique ses applications thérapeutiques potentielles .

Mécanisme D'action

Target of Action

Dextrin, a group of low-molecular-weight carbohydrates produced by the hydrolysis of starch , primarily targets the gastrointestinal microbiota . It acts as a prebiotic, promoting the growth and proliferation of beneficial bacteria that reside in the large intestine . The primary targets include bacteria such as Lactobacillus and Bifidobacterium , which play a crucial role in maintaining gut health.

Mode of Action

Dextrin interacts with its targets by serving as a source of carbon for the growth of intestinal bacteria . It enhances the viability of probiotic strains of Lactobacillus and Bifidobacterium spp. and decreases the growth of other intestinal strains . In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors, enhancing endogenous fibrinolysis .

Biochemical Pathways

Dextrin affects several biochemical pathways. It acts as a prebiotic, altering the gut microbiota and promoting the production of short-chain fatty acids (SCFAs) . SCFAs are metabolic end products of anaerobic fermentation and play a crucial role in maintaining gut health. Dextrin also influences the insulin signaling pathway and the fatty acid β oxidation pathway .

Pharmacokinetics (ADME Properties)

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of dextrin are complex and can vary based on the specific type of dextrin and the individual’s physiology . Dextrin is generally well-absorbed and distributed throughout the body. It is metabolized by various enzymes and excreted through the kidneys . .

Result of Action

The molecular and cellular effects of dextrin’s action are primarily observed in the gut microbiota. Dextrin promotes the growth of beneficial bacteria, leading to an increase in the production of SCFAs . These SCFAs have numerous beneficial effects, including promoting gastrointestinal barrier integrity, lowering inflammation, and increasing resistance to pathogen invasion . Furthermore, dextrin conjugation has been shown to alter the mechanism of cell death by colistin, from necrosis to caspase 3/7-dependent apoptosis .

Action Environment

The action, efficacy, and stability of dextrin can be influenced by various environmental factors. For instance, the gut environment, including the pH and the presence of other bacteria, can affect the action of dextrin . Additionally, habitual fiber intake can influence the effects of dextrin. Individuals with lower fiber intake may see more significant effects from dextrin supplementation .

Orientations Futures

The global dextrin for food market is expected to witness significant growth in the coming years. Factors driving this growth include the increasing consumer preference for convenience and processed foods, growing demand for natural ingredients, and rising awareness about the health benefits of dietary fibers .

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16+,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-MRCIVHHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Dextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13686 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

9004-53-9 | |

| Record name | Dextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dextrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dextrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Propylcyclohexyl [trans[trans(trans)]]-4'-propyl[1,1'-bicyclohexyl]-4-carboxylate](/img/structure/B1630326.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B1630333.png)